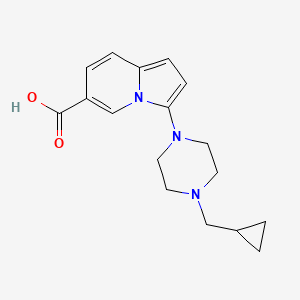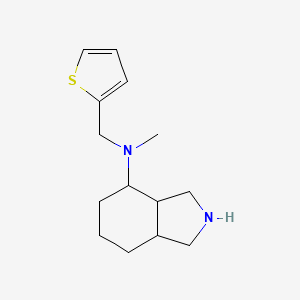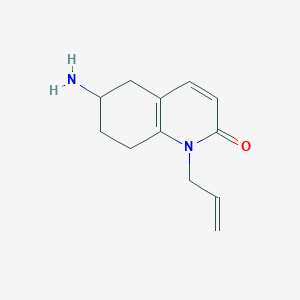![molecular formula C17H25N3O B8110793 1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)urea](/img/structure/B8110793.png)
1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)urea is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between an indene and a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)urea typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step often involves the formation of the spirocyclic intermediate. This can be achieved through a cyclization reaction where an indene derivative reacts with a piperidine derivative under acidic or basic conditions.
Urea Formation: The next step involves the introduction of the urea moiety. This can be done by reacting the spirocyclic intermediate with dimethylamine and phosgene or a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated spirocyclic compounds.
科学研究应用
1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and stability.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific biological context and the targets being investigated.
相似化合物的比较
Similar Compounds
Spirohydantoins: These compounds also feature a spiro linkage and are known for their biological activities.
Thiazolidines: Another class of spirocyclic compounds with significant medicinal chemistry applications.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Uniqueness
1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)urea is unique due to its specific combination of an indene and piperidine ring linked through a spiro center. This structure provides a distinct three-dimensional shape, which can result in unique interactions with biological targets, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
1,1-dimethyl-3-(5-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12-4-5-13-14(10-12)17(6-8-18-9-7-17)11-15(13)19-16(21)20(2)3/h4-5,10,15,18H,6-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDMQCZLDARQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC23CCNCC3)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide](/img/structure/B8110712.png)
![(1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8110721.png)
![3-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine](/img/structure/B8110727.png)

![2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone](/img/structure/B8110762.png)
![2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8110768.png)

![3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B8110778.png)
![7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine](/img/structure/B8110787.png)
![4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8110796.png)
![1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane](/img/structure/B8110801.png)

![6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8110824.png)
![4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8110825.png)
